REACTION_SMILES
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[CH3:10][Si:11]([CH3:12])([CH3:13])[CH2:14][CH2:15][O:16][CH2:17][Cl:18].[CH:1]([N:2]([CH:3]([CH3:4])[CH3:5])[CH2:6][CH3:7])([CH3:8])[CH3:9].[Cl:25][CH2:26][Cl:27].[I:19][c:20]1[cH:21][n:22][nH:23][cH:24]1>>[CH3:10][Si:11]([CH3:12])([CH3:13])[CH2:14][CH2:15][O:16][CH2:17][n:23]1[n:22][cH:21][c:20]([I:19])[cH:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)CCOCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Ic1cn[nH]c1
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Name
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Type
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product
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Smiles
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C[Si](C)(C)CCOCn1cc(I)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |